molecular formula C10H12FN5O4 B11844801 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one

2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one

Cat. No.: B11844801
M. Wt: 285.23 g/mol
InChI Key: FHZUZEMURQZKIO-DXTOWSMRSA-N
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Description

2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one is a synthetic nucleoside analog. This compound is structurally related to purine nucleosides and is characterized by the presence of a fluorine atom at the 3-position of the tetrahydrofuran ring. It has significant applications in medicinal chemistry, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position of the tetrahydrofuran ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Glycosylation: The fluorinated intermediate undergoes glycosylation with a protected sugar derivative.

    Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles, including amines and thiols, can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with potential therapeutic applications.

Scientific Research Applications

2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its antiviral and anticancer properties. It acts by inhibiting viral replication and inducing apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, thereby disrupting the normal function of DNA and RNA. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7-((2R,3R,4R,5R)-3-hydroxy-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one: Lacks the fluorine atom, resulting in different biological activity.

    2-Amino-7-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one: Contains a chlorine atom instead of fluorine, leading to altered pharmacokinetics.

Uniqueness

The presence of the fluorine atom in 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one enhances its stability and bioavailability, making it a unique and valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

2-amino-7-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-7-5(16)8(19)15-10(12)14-7/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1

InChI Key

FHZUZEMURQZKIO-DXTOWSMRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)C(=O)NC(=N2)N

Origin of Product

United States

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